Trt-D-Dap(Fmoc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

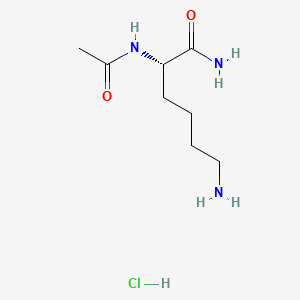

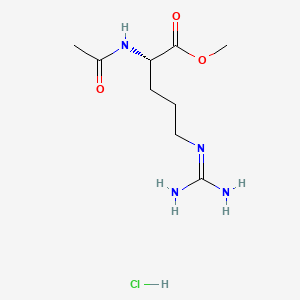

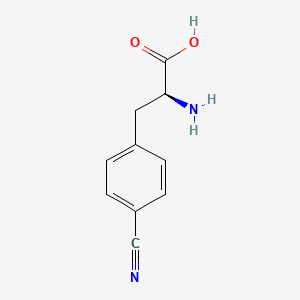

Trt-D-Dap(Fmoc)-OH is a peptide coupling reagent that is widely used in chemical synthesis. It is a derivative of 1,3-diaminopropane and has a trityl (Trt) protecting group on the amino group and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the carboxylic acid group. Trt-D-Dap(Fmoc)-OH is a highly efficient coupling reagent that is commonly used in peptide synthesis.

科学的研究の応用

Acid-Labile Protecting Groups for Peptide Synthesis

Research has identified acid-labile cysteine-protecting groups compatible with Fmoc/tBu strategy, crucial for peptide synthesis, highlighting the importance of protecting groups like S-Trt in the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

Fluorescent Labeling for Live-Cell Imaging

Innovations in peptide labeling for live-cell imaging have been achieved by attaching fluorogenic cores to amino acids, such as the synthesis of Fmoc-Trp(C2-BODIPY)-OH, demonstrating the utility of protected amino acids in creating highly specific fluorescent probes for biological research (Mendive-Tapia et al., 2017).

Challenges in Solid-Phase Peptide Synthesis

Studies have shown that certain orthogonally protected amino acids, such as Fmoc-Dab(Mtt)-OH, exhibit poor coupling efficiency in solid-phase peptide synthesis (SPPS), underscoring the complexity of peptide synthesis and the need for careful selection of protecting groups and synthesis strategies (Lam et al., 2022).

Synthesis of Protected Amino Acids for Peptide Synthesis

The synthesis of novel protected amino acids, such as S-4-methoxytrityl cysteine (Fmoc-Cys(Mmt)-OH), demonstrates the advancement in methodologies to create more acid-labile protecting groups, enabling more efficient peptide synthesis (Barlos et al., 2009).

Development of Selenocysteine Derivatives for SPPS

The creation of selenocysteine SPPS derivatives with acid-labile sidechain protection, such as Fmoc‐Sec(Trt)‐OH, opens new avenues for incorporating selenocysteine into peptides, enhancing the scope of peptide synthesis for research applications (Flemer, 2015).

Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates

Research on assembling targeting ligands with fluorescent tags using solid-phase peptide synthesis highlights the versatility of protecting groups like Trt for synthesizing bioconjugates for theranostic applications (Sengupta et al., 2018).

特性

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDPKNWTNWZJPY-UUWRZZSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trt-D-Dap(Fmoc)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

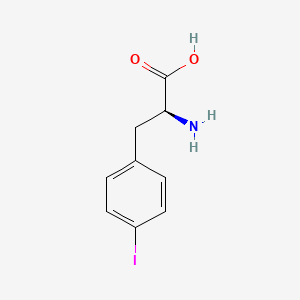

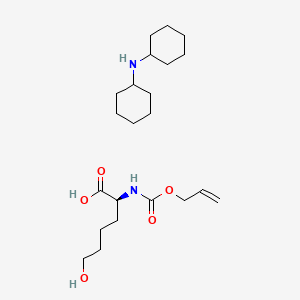

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)